Chemical Structure: Saturation of the α-Methylene-γ-Lactone Moiety
Hymenolin is structurally defined as 11,13-dihydroparthenin, differing from its close analog parthenin by the saturation of the C11-C13 exocyclic double bond [1]. This single structural modification fundamentally alters the compound's reactivity and biological profile. Parthenin's α-methylene-γ-lactone is a known Michael acceptor responsible for its high, non-selective cytotoxicity and allergenicity [2]. Hymenolin's saturated lactone lacks this electrophilic center.
| Evidence Dimension | Presence of reactive α-methylene-γ-lactone Michael acceptor |
|---|---|
| Target Compound Data | Saturated C11-C13 bond (11,13-dihydroparthenin) |
| Comparator Or Baseline | Parthenin: α-methylene-γ-lactone moiety (C11-C13 exocyclic double bond) |
| Quantified Difference | Structural; loss of one C=C double bond (Molecular Formula: C15H20O4 vs. C15H18O4 for parthenin [3]) |
| Conditions | Crystallographic and spectroscopic analysis [1] |
Why This Matters
This fundamental structural difference dictates distinct reactivity and biological properties, making them non-interchangeable for research applications requiring a non-electrophilic or less toxic scaffold.
- [1] Balza, F., et al. (1989). Structures of three pseudoguaianolides: parthenin, hymenolin (11β,13-dihydroparthenin) and bipinnatin. Acta Crystallographica Section C, 45, 1172-1175. View Source
- [2] Li, J., et al. (2025). Review on structural modifications of parthenin. Tetrahedron, 187, 134919. View Source
- [3] PubChem. Hymenolin (CID 11672). View Source
